N-{4-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}acetamide
Overview
Description
N-{4-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}acetamide is a useful research compound. Its molecular formula is C19H18FN3O3S and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.10529078 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Immune Response Modulation in Cancer Therapy
N-{4-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}acetamide has shown potential in modulating the immune response to tumors. It has demonstrated capabilities in modifying the reactivity of specific lymphoid cell populations affected by tumor growth, enhancing the response of tumor-primed animals' lymphocytes to syngeneic tumor cells, and increasing tumor cell destruction. This compound has also been shown to enhance macrophage inhibitory effects on tumor cell growth in vitro, indicating potential uses in cancer immunotherapy (Wang et al., 2004).
Restoration of Cytolytic T-Lymphocyte Response
The compound is effective in restoring cytolytic T-lymphocyte responses, which are crucial for immune defense against cancer. In various experimental models, it has been shown to enhance the induction of cytolytic T-lymphocyte response to murine MBL-2 leukemia and augment lytic activity of cytolytic T-lymphocytes to virus-infected targets. Such restoration of alloreactive cytolytic T-lymphocyte activity in immunocompromised animals suggests a broad application in overcoming immune suppression caused by tumors or chemotherapy (Wang et al., 1988).
Antimicrobial Applications
Beyond cancer therapy, this compound's structural motif has inspired the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents. These compounds have shown promising in vitro antibacterial and antifungal activities, suggesting potential for developing new treatments against infectious diseases (Darwish et al., 2014).
Crystal Structure and Molecular Interactions
The crystal structure analysis of related compounds, such as Dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II), provides insights into the molecular interactions and potential for designing novel drugs. Such studies highlight the importance of understanding the structural basis for the biological activity of sulfonamide derivatives (Obaleye et al., 2008).
Properties
IUPAC Name |
N-[4-[(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)sulfonyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-12(24)21-14-3-5-15(6-4-14)27(25,26)23-9-8-19-17(11-23)16-10-13(20)2-7-18(16)22-19/h2-7,10,22H,8-9,11H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFZFGSKADLKGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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